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Compound Name: Butyl 6-chlorohexanoate

Cat. No.: B15176339 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Butyl 6-chlorohexanoate is a bifunctional organic molecule containing both an ester and an

alkyl chloride. This structure makes it a potentially versatile intermediate in organic synthesis,

allowing for a range of chemical transformations. The ester group can undergo hydrolysis or

transesterification, while the chloro- moiety can participate in nucleophilic substitution reactions.

This technical guide provides a detailed overview of the synthesis, properties, and

spectroscopic analysis of Butyl 6-chlorohexanoate, aimed at professionals in research and

drug development. While this compound is not extensively documented in publicly available

literature, this review compiles relevant information and predictive data to serve as a valuable

resource.

Synthesis of Butyl 6-chlorohexanoate
The most common and direct method for the synthesis of Butyl 6-chlorohexanoate is the

Fischer-Speier esterification of 6-chlorohexanoic acid with n-butanol, catalyzed by a strong

acid.

Experimental Protocol: Fischer-Speier Esterification
Materials:

6-chlorohexanoic acid
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n-butanol

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

Toluene (or another suitable solvent for azeotropic removal of water)

Saturated sodium bicarbonate solution (NaHCO₃)

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add

6-chlorohexanoic acid and an excess of n-butanol (typically 3-5 equivalents). The excess

alcohol helps to shift the reaction equilibrium towards the product.

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol % of the carboxylic acid).

Add toluene to the flask to facilitate the azeotropic removal of water, the byproduct of the

esterification.

Heat the reaction mixture to reflux. The water produced will be collected in the Dean-Stark

trap.

Monitor the reaction progress by observing the amount of water collected or by thin-layer

chromatography (TLC).

Once the reaction is complete (no more water is collected), allow the mixture to cool to room

temperature.

Dilute the reaction mixture with an organic solvent like diethyl ether or ethyl acetate and

transfer it to a separatory funnel.

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to

neutralize the acid catalyst and any unreacted carboxylic acid), and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The crude Butyl 6-chlorohexanoate can be purified by vacuum distillation to obtain the final

product.
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Figure 1. Experimental workflow for the synthesis of Butyl 6-chlorohexanoate.

Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of Butyl 6-
chlorohexanoate.

Property Value

Molecular Formula C₁₀H₁₉ClO₂

Molecular Weight 206.71 g/mol

Appearance Colorless liquid (predicted)

Boiling Point
Predicted to be in the range of 230-250 °C at

atmospheric pressure

Solubility
Soluble in most organic solvents; insoluble in

water
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Spectroscopic Data (Predicted)
As experimental spectroscopic data for Butyl 6-chlorohexanoate is not readily available, the

following tables provide predicted data based on standard spectroscopic principles and online

prediction tools. This information is intended to guide researchers in the characterization of this

molecule.

¹H NMR Spectroscopy (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~4.05 triplet 2H -O-CH₂-CH₂-CH₂-CH₃

~3.55 triplet 2H
Cl-CH₂-CH₂-CH₂-CH₂-

CO-

~2.30 triplet 2H -CH₂-CH₂-CO-O-

~1.75 quintet 2H Cl-CH₂-CH₂-CH₂-

~1.60 sextet 2H -O-CH₂-CH₂-CH₂-CH₃

~1.45 quintet 2H -CH₂-CH₂-CH₂-CO-

~1.38 sextet 2H -O-CH₂-CH₂-CH₂-CH₃

~0.92 triplet 3H -CH₂-CH₂-CH₂-CH₃

¹³C NMR Spectroscopy (Predicted)
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Chemical Shift (ppm) Assignment

~173.5 C=O

~64.5 -O-CH₂-

~45.0 Cl-CH₂-

~34.0 -CH₂-CO-O-

~32.5 Cl-CH₂-CH₂-

~30.5 -O-CH₂-CH₂-

~26.5 -CH₂-CH₂-CH₂-CO-

~19.2 -CH₂-CH₃

~13.7 -CH₂-CH₃

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

~2960-2850 Strong C-H stretching (alkane)

~1735 Strong C=O stretching (ester)

~1240 Strong C-O stretching (ester)

~1170 Strong C-O stretching (ester)

~730-650 Medium C-Cl stretching

Mass Spectrometry (Predicted Fragmentation)
The electron ionization mass spectrum of Butyl 6-chlorohexanoate is expected to show

fragmentation patterns characteristic of both esters and alkyl chlorides.

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 206/208 due to ³⁵Cl

and ³⁷Cl isotopes) may be observed, though it might be weak.
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McLafferty Rearrangement: A characteristic fragmentation of esters, which could lead to a

fragment at m/z = 116.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Loss of Butoxy Radical: Fragmentation leading to an acylium ion [M - 73]⁺.

Loss of Butene: From the butyl ester group, leading to a fragment at [M - 56]⁺.

Loss of HCl: A potential fragmentation pathway, leading to a fragment at [M - 36]⁺.

Signaling Pathways and Logical Relationships
As a synthetic intermediate, Butyl 6-chlorohexanoate is not typically involved in biological

signaling pathways itself. However, it can be a precursor for molecules that are. The logical

relationship in its synthesis is the Fischer esterification mechanism.
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Figure 2. Simplified mechanism of Fischer esterification for Butyl 6-chlorohexanoate
synthesis.

Applications in Research and Development
Given its structure, Butyl 6-chlorohexanoate has potential applications as:

A building block in organic synthesis: The chloro- group can be displaced by a variety of

nucleophiles (e.g., amines, azides, cyanides, thiols) to introduce new functional groups. The

ester can then be hydrolyzed to the corresponding carboxylic acid or converted to other

derivatives.
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A precursor for polymers: The bifunctional nature of this molecule could allow it to be used in

the synthesis of polyesters with pendant chloro groups, which could be further functionalized.

A starting material for the synthesis of biologically active molecules: While no direct use in

major drug synthesis pathways is widely reported, it could serve as a precursor for novel

compounds with potential therapeutic applications. For instance, the alkyl chloride can be

used to alkylate various substrates in the development of new chemical entities.

Safety and Handling
Butyl 6-chlorohexanoate is expected to have hazards associated with both alkyl halides and

esters.

Irritant: Likely to be irritating to the skin, eyes, and respiratory tract.

Handling: Should be handled in a well-ventilated fume hood. Appropriate personal protective

equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Storage: Store in a cool, dry place away from incompatible materials such as strong

oxidizing agents and strong bases.

Conclusion
Butyl 6-chlorohexanoate is a chemical intermediate with potential for a variety of synthetic

applications. While detailed experimental data is scarce, this guide provides a solid foundation

for its synthesis, characterization, and potential uses based on established chemical principles

and predictive models. Researchers and drug development professionals can use this

information as a starting point for their work with this and related compounds.

To cite this document: BenchChem. [Butyl 6-chlorohexanoate: A Comprehensive Technical
Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15176339#literature-review-of-butyl-6-
chlorohexanoate]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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